
Tris-sec-octylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-sec-octylphosphine oxide is an organophosphorus compound known for its versatile applications in various fields. It is a white, air-stable solid at room temperature and is often used as an extraction or stabilizing agent due to its lipophilic nature and ability to act as a Lewis base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris-sec-octylphosphine oxide is typically synthesized through the oxidation of tris-sec-octylphosphine. The process involves the alkylation of phosphorus trichloride followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial methods focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Tris-sec-octylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced back to tris-sec-octylphosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and catalysts such as platinum or palladium.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris-sec-octylphosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Applications De Recherche Scientifique
Tris-sec-octylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizing agent in the synthesis of nanoparticles.
Biology: Employed in the extraction and purification of biomolecules due to its ability to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the extraction of metals from ores and in the production of high-purity chemicals.
Mécanisme D'action
The mechanism by which tris-sec-octylphosphine oxide exerts its effects involves its ability to act as a Lewis base. The compound has a partial negative charge on the oxygen atom, allowing it to form complexes with metal ions. This property is crucial in its role as an extraction agent and in stabilizing nanoparticles.
Molecular Targets and Pathways:
Metal Ions: Forms stable complexes with metal ions, facilitating their extraction and purification.
Nanoparticles: Stabilizes nanoparticles by preventing aggregation and enhancing solubility.
Comparaison Avec Des Composés Similaires
Tris-sec-octylphosphine oxide is compared with other similar compounds such as:
Trioctylphosphine oxide: Similar in structure but differs in the alkyl groups attached to the phosphorus atom.
Tributylphosphine oxide: Has shorter alkyl chains, resulting in different solubility and reactivity properties.
Triphenylphosphine oxide: Contains phenyl groups instead of alkyl chains, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct lipophilicity and solubility characteristics. These properties make it particularly effective in applications requiring high solubility in non-polar solvents and strong complexation with metal ions.
Propriétés
Numéro CAS |
33446-90-1 |
|---|---|
Formule moléculaire |
C24H51OP |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-di(octan-2-yl)phosphoryloctane |
InChI |
InChI=1S/C24H51OP/c1-7-10-13-16-19-22(4)26(25,23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
Clé InChI |
JNSVEJQHLBSWIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)P(=O)(C(C)CCCCCC)C(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
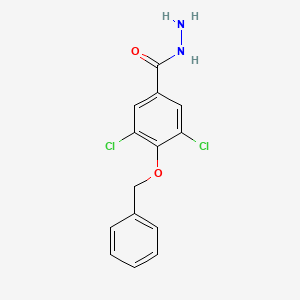

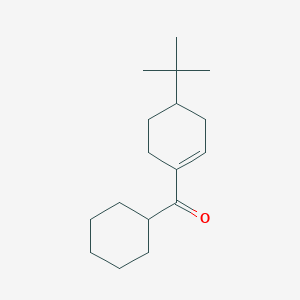
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
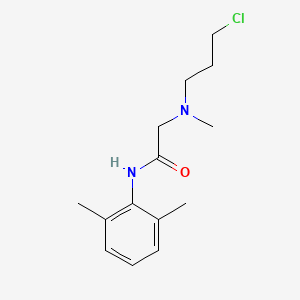

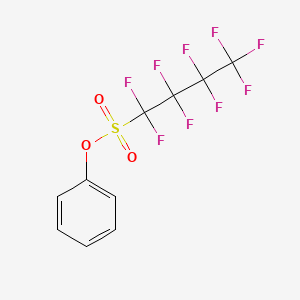

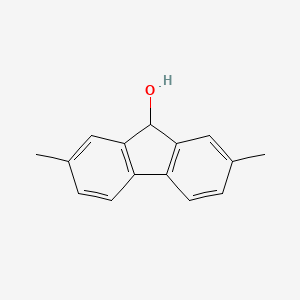
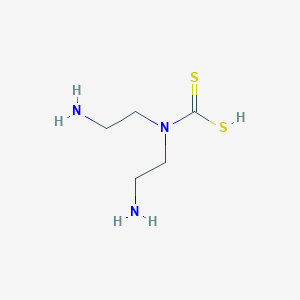
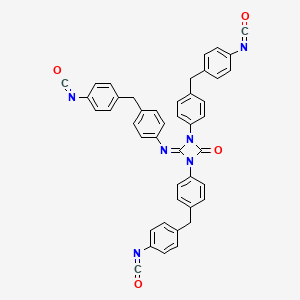
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
